molecular formula C16H14N2O5S B2935031 Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate CAS No. 864938-05-6

Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2935031
CAS No.: 864938-05-6
M. Wt: 346.36
InChI Key: DNFHLTPWYPLFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a thiazole ring substituted with a 5,6-dihydro-1,4-dioxine-2-carboxamido group.

Synthesis routes for related compounds involve condensation reactions between thiosemicarbazide or hydrazine derivatives and heterocyclic precursors. For instance, benzodioxine-based thiadiazole derivatives were synthesized using thiosemicarbazide and sodium acetate under reflux conditions , while hydrazine hydrate and benzaldehyde were employed to form hydrazone intermediates in quinazolinone-thiazole hybrids .

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-21-15(20)11-4-2-10(3-5-11)12-9-24-16(17-12)18-14(19)13-8-22-6-7-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFHLTPWYPLFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a benzoate ester, a thiazole ring, and a dioxine moiety. The synthesis typically involves several steps:

  • Formation of the Dioxine Moiety : Starting from 2,3-dihydroxybenzoic acid, alkylation and azidation are performed.
  • Synthesis of the Thiazole Ring : This is achieved through reactions involving thiourea and α-haloketones.
  • Coupling Reaction : The final step couples the dioxine and thiazole intermediates with methyl 4-bromobenzoate under suitable conditions.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • In Vitro Studies : The compound was evaluated against several cancer cell lines including melanoma and breast cancer. It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics . For instance, related compounds with similar structural features have shown log GI50 values indicating strong activity against non-small cell lung cancer and melanoma .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival. This inhibition leads to apoptosis or programmed cell death in cancer cells .

Data Table: Biological Activity Overview

Activity Type Cell Lines Tested IC50 Values (µM) Mechanism
AnticancerMelanoma7.74Enzyme inhibition
NCI-H23 (Lung Cancer)6.99Apoptosis induction
MDA-MB-435 (Breast Cancer)VariesCell cycle arrest
AntimicrobialVarious Bacterial StrainsNot SpecifiedDisruption of bacterial cell wall

Case Studies

  • Cytotoxicity Assay : A study conducted by the National Cancer Institute evaluated various derivatives of thiazole compounds, revealing that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma cells .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole ring can enhance anticancer activity. For example, introducing electron-donating groups at specific positions on the aromatic rings has been linked to increased potency against cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of benzothiazoles, including methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines has been documented in preclinical studies.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This step is crucial as it forms the backbone of the compound.
  • Incorporation of the Dioxine Moiety : This enhances the reactivity and biological interactions of the compound.
  • Esterification : The final step involves esterification to yield this compound.

Each step requires careful optimization of reaction conditions (temperature, pH, solvents) to ensure high yields and purity.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects.
  • Receptor Interaction : It could bind to specific receptors that regulate cellular functions, contributing to its anti-inflammatory and anticancer properties .

Case Studies

Several studies have highlighted the effectiveness of this compound in laboratory settings:

  • Anticancer Study : A study demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Anti-inflammatory Study : Another research project found that treatment with this compound reduced levels of inflammatory markers in animal models of arthritis.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and carboxamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

ConditionReagentsProductNotes
Basic Hydrolysis LiOH (1M) in THF/MeOH (1:1)4-(2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoic acidComplete conversion in 4–6 hours at 25°C .
Acidic Hydrolysis HCl (6N) in dioxanePartial decomposition observedNot preferred due to side reactions .

Amide Hydrolysis

ConditionReagentsProductNotes
Strong Acid H₂SO₄ (conc.) at reflux5,6-Dihydro-1,4-dioxine-2-carboxylic acid + Thiazole-4-amineLow selectivity; requires harsh conditions.

Oxidation of the Dihydrodioxine Ring

The 5,6-dihydro-1,4-dioxine moiety undergoes dehydrogenation to form a fully aromatic dioxine ring under oxidative conditions:

  • Oxidizing Agents : BrCCl₃/DBU or MnO₂ in THF .

  • Reaction Outcome : Converts the dihydrodioxine to a dioxine, enhancing conjugation and stability (confirmed via ¹H NMR and mass spectrometry) .

Kinetics :

  • Time : 9 days for complete dehydrogenation in CDCl₃ at 25°C .

  • Mechanism : Base-mediated abstraction of the 4-position proton, followed by intramolecular cyclization .

Substituent Modifications

The thiazole and benzoate groups participate in further functionalization:

Thiazole Ring Reactions

  • Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ yields 5-bromo derivatives .

  • Nucleophilic Attack : Reaction with Grignard reagents (e.g., CH₃MgBr) at the 2-position modifies the carboxamide group .

Benzoate Ester Reactions

  • Transesterification : Ethyl ester analogs are synthesized using ethanol and Ti(OiPr)₄.

  • Reduction : LiAlH₄ reduces the ester to a benzyl alcohol derivative .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (TGA data).

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazole-dioxine bond, forming nitroso intermediates.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The target compound shares structural similarities with several heterocyclic derivatives, as outlined below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate (Target) C₁₆H₁₅N₃O₅S 361.37 5,6-dihydro-1,4-dioxine carboxamide Ester-thiazole-dioxine hybrid
Methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate C₁₇H₁₆N₄O₃S 356.40 1,4-dimethylpyrazole carboxamide Pyrazole-thiazole ester
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No.40) C₂₀H₁₉N₅O₃S₂ 449.53 Thiazolemethylthio, nitroaniline Thioether linkage, nitro group
Thiazole derivatives (11a-c, 12a-c) Varies Varies Quinazolinone, triazole, or thiadiazole Analgesic activity reported

Key Observations :

  • The target compound’s molecular weight (361.37) is comparable to its pyrazole analog (356.40) , suggesting similar solubility and bioavailability profiles.
  • Substituents on the thiazole ring significantly influence bioactivity. For example, the 5,6-dihydro-1,4-dioxine group in the target compound may enhance metabolic stability compared to the nitroaniline group in Compound 40 .
  • Quinazolinone-thiazole hybrids (e.g., compounds 11a-c) demonstrated analgesic activity in rodent models, implying that the target compound’s thiazole-dioxine scaffold could be pharmacologically relevant .
Physicochemical Properties

Limited data are available for direct comparisons. However:

  • The pyrazole analog () has a logP value (estimated via molecular weight) suggesting moderate lipophilicity, which is critical for CNS penetration.
  • Melting points and solubility data are absent in the evidence, underscoring the need for experimental characterization.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for Methyl 4-(2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazol-4-yl)benzoate?

Answer:
Synthesis typically involves coupling a thiazole intermediate with a benzoate ester. For example:

Thiazole Formation : React 5,6-dihydro-1,4-dioxine-2-carboxylic acid with thiosemicarbazide under reflux in ethanol with catalytic acetic acid to form the thiazole core .

Esterification : Couple the thiazole-4-carboxamide intermediate with methyl 4-(bromomethyl)benzoate using EDCI/HOBt as coupling agents in DMF, followed by purification via column chromatography .
Characterization :

  • NMR (1^1H and 13^13C) to confirm regiochemistry and purity.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Melting Point Analysis to assess crystallinity (e.g., analogs in show melting points between 121–158°C) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Storage : Keep in a tightly sealed container at 2–8°C in a well-ventilated area, away from heat and light .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to minimize inhalation exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational tools like AutoDock4 and Multiwfn enhance target identification and electronic structure analysis?

Answer:

  • Molecular Docking : Use AutoDock4 with flexible sidechain residues in the receptor (e.g., HIV protease) to predict binding modes. Adjust grid parameters (e.g., 60 × 60 × 60 Å3^3) centered on the active site. Validate docking poses with MD simulations .
  • Electronic Analysis :
    • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.
    • Perform topology analysis of electron density (e.g., Laplacian at bond critical points) to assess bonding interactions .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Assay Conditions : Confirm compound solubility (e.g., DMSO stock concentration ≤1% v/v) and rule out aggregation artifacts.
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Computational Refinement : Adjust AutoDock scoring functions or incorporate solvent effects in DFT calculations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on thiazole analogs?

Answer:

  • Substituent Variation : Modify the dihydrodioxine carboxamide (e.g., nitro, methoxy groups) or benzoate ester (e.g., ethyl vs. methyl) to assess steric/electronic effects.
  • Biological Testing : Screen analogs against cancer cell lines (e.g., IC50_{50} profiling) and compare with docking scores .
  • QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .

Advanced: How can electron density topology inform reactivity in this compound?

Answer:

  • ELF Analysis : Use Multiwfn to visualize electron localization in the thiazole ring and dioxine moiety. Regions with high ELF (e.g., >0.85) indicate lone pairs or π-bonding sites prone to electrophilic attack .
  • ESP-Derived Charges : Identify reactive atoms (e.g., sulfur in thiazole with negative ESP) for site-selective modifications .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

  • Primary Solvent : DMSO (≤0.1% in final assay buffer to avoid cytotoxicity).
  • Aqueous Compatibility : Test PBS (pH 7.4) with 0.1% Tween-80 for colloidal stability.
  • UV-Vis Validation : Confirm no absorbance overlap at assay wavelengths (e.g., 280 nm) .

Advanced: How can metabolic stability be predicted using in silico tools?

Answer:

  • CYP450 Docking : Use AutoDock4 to model interactions with CYP3A4/2D6 isoforms. Prioritize metabolites based on binding energy (<−6 kcal/mol).
  • ADMET Prediction : SwissADME or pkCSM to estimate hepatic extraction ratio and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.